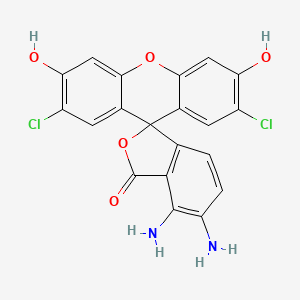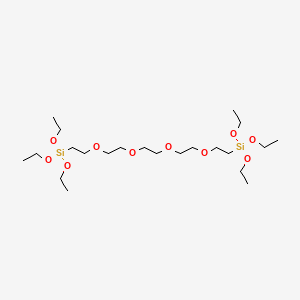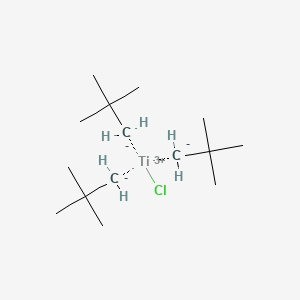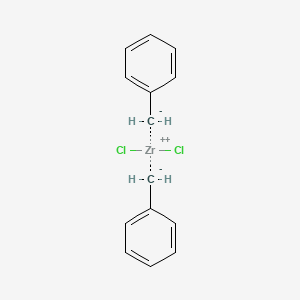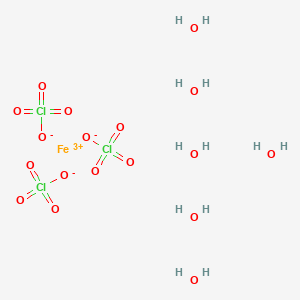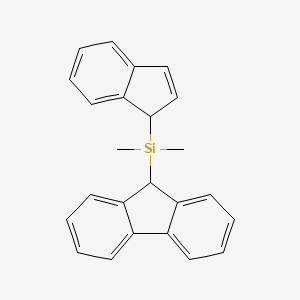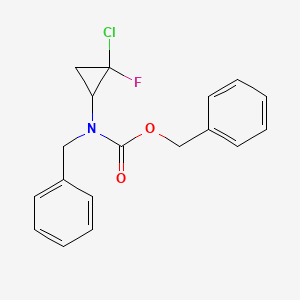
2,9,16,23-Tetraamino-phthalocyanine iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,9,16,23-Tetraamino-phthalocyanine iron is a type of metal phthalocyanine. It forms molecular films by spontaneous adsorption on gold and silver surfaces . These films have been investigated by cyclic voltammetry, impedance, and FT-Raman spectroscopy .
Molecular Structure Analysis
The molecular formula of this compound is C32H20FeN12 . The structure of this compound is not explicitly mentioned in the available resources.Physical And Chemical Properties Analysis
This compound is a green solid . It is insoluble in water . The exact mass is 631.126582 g/mol .Mecanismo De Acción
2,9,16,23-FeTAPc has been shown to act as a photosensitizer in photodynamic therapy. When exposed to light, the iron atom in the center of the molecule absorbs the light energy and undergoes a redox reaction, resulting in the formation of reactive oxygen species. These reactive oxygen species can then be used to induce cell death in tumor cells. It has also been shown to act as a redox mediator in electrochemical processes, where it can facilitate the transfer of electrons between two redox-active species.
Biochemical and Physiological Effects
2,9,16,23-FeTAPc has been studied for its potential biological effects. It has been shown to be an effective antioxidant in drug delivery systems, where it can protect cells from oxidative stress. It has also been shown to have anti-inflammatory and anti-cancer properties, and to be effective in the treatment of certain skin conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,9,16,23-FeTAPc has several advantages for use in laboratory experiments. It is highly stable and has a high degree of crystallinity, making it easy to handle and store. It is also relatively inexpensive and non-toxic, making it a safe and cost-effective choice for laboratory experiments. However, it does have some limitations, including the fact that it is not water soluble and can be difficult to dissolve in organic solvents.
Direcciones Futuras
There are a number of potential future directions for the use of 2,9,16,23-FeTAPc. These include further research into its potential applications in photodynamic therapy and drug delivery systems, as well as its potential use in the development of new materials for energy storage and conversion, and in the development of new catalysts for chemical reactions. Additionally, further research into its biochemical and physiological effects could lead to the development of new treatments for various diseases and conditions. Finally, research into its structure-activity relationships could lead to the development of new derivatives with improved properties.
Métodos De Síntesis
2,9,16,23-FeTAPc can be synthesized by a variety of methods. The most common method is the reaction of iron(III) chloride with a tetraamino-phthalocyanine (TAPc) derivative in aqueous solution. The resulting product is a highly stable compound with a high degree of crystallinity. Other methods of synthesis include the reaction of iron(III) chloride with a tetraamino-phthalocyanine (TAPc) derivative in a non-aqueous solvent, the reaction of iron(III) chloride with a tetraamino-phthalocyanine (TAPc) derivative in a solid-state reaction, and the reaction of iron(III) chloride with a tetraamino-phthalocyanine (TAPc) derivative in a gas-phase reaction.
Aplicaciones Científicas De Investigación
2,9,16,23-FeTAPc has been studied extensively for its potential applications in a variety of fields. It has been used as a photosensitizer in photodynamic therapy, a redox mediator in electrochemical processes, and an antioxidant in drug delivery systems. It has also been studied for its potential use in the development of new materials for energy storage and conversion, and in the development of new catalysts for chemical reactions.
Propiedades
IUPAC Name |
2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine;iron(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20N12.Fe/c33-13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34)2-6-18(22)27(38-30)43-32-24-12-16(36)4-8-20(24)28(40-32)44-31-23-11-15(35)3-7-19(23)26(39-31)42-29;/h1-12H,33-36H2;/q-2;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJIXVMPLXZCFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)N)C(=N7)N=C2[N-]3)N)C9=C4C=CC(=C9)N.[Fe+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20FeN12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



